

Application Notes & Protocols: IR-825 for Deep Tissue Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-825

Cat. No.: B15554104

[Get Quote](#)

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye that has garnered significant attention for its applications in deep tissue bioimaging and photothermal therapy (PTT).[1][2] Operating within the NIR-I window (650-900 nm), **IR-825** allows for enhanced tissue penetration of light with reduced absorption and scattering by biological components like hemoglobin and water.[3][4] This leads to improved signal-to-noise ratios and greater imaging depth compared to conventional visible light fluorophores.[4] **IR-825** contains a carboxyl group, which allows for its conjugation to other molecules and incorporation into various nanoparticle platforms.[1] This functional handle is crucial for developing targeted imaging agents and drug delivery systems. Due to its ability to convert light energy into heat, **IR-825** is also a potent photothermal agent, making it ideal for theranostic applications, particularly in oncology for imaging-guided tumor ablation.[2][5][6]

Physicochemical and Photophysical Properties

The utility of **IR-825** in deep tissue imaging is dictated by its unique properties. A summary of its key characteristics is provided below.

Property	Value	Reference
Chemical Formula	C ₅₄ H ₄₈ BrClN ₂ O ₄	[2]
Molecular Weight	904.34 g/mol	[2]
Appearance	Solid	N/A
Excitation Wavelength	~780-808 nm	[2][5][7]
Emission Wavelength	~830 nm	[5][7]
Solubility	Soluble in organic solvents like DMSO	[8]
Storage	Long term at -20°C (months to years), short term at 0-4°C	[1][2]

Note: Quantum yield and molar extinction coefficient data for **IR-825** are not readily available in the provided search results. These values can be formulation-dependent.

Key Experimental Protocols

Successful application of **IR-825** for in vivo imaging often requires its incorporation into a biocompatible nanoparticle system to improve stability, circulation time, and tumor accumulation.[6][9] Below are detailed protocols for the preparation, in vitro validation, and in vivo application of **IR-825**-loaded nanoparticles.

Protocol 1: Preparation of IR-825-Loaded Albumin Nanoparticles

This protocol describes the preparation of **IR-825**-loaded nanoparticles using human serum albumin (HSA) as a biocompatible carrier, a common strategy for improving the in vivo performance of NIR dyes.[6][10]

Materials:

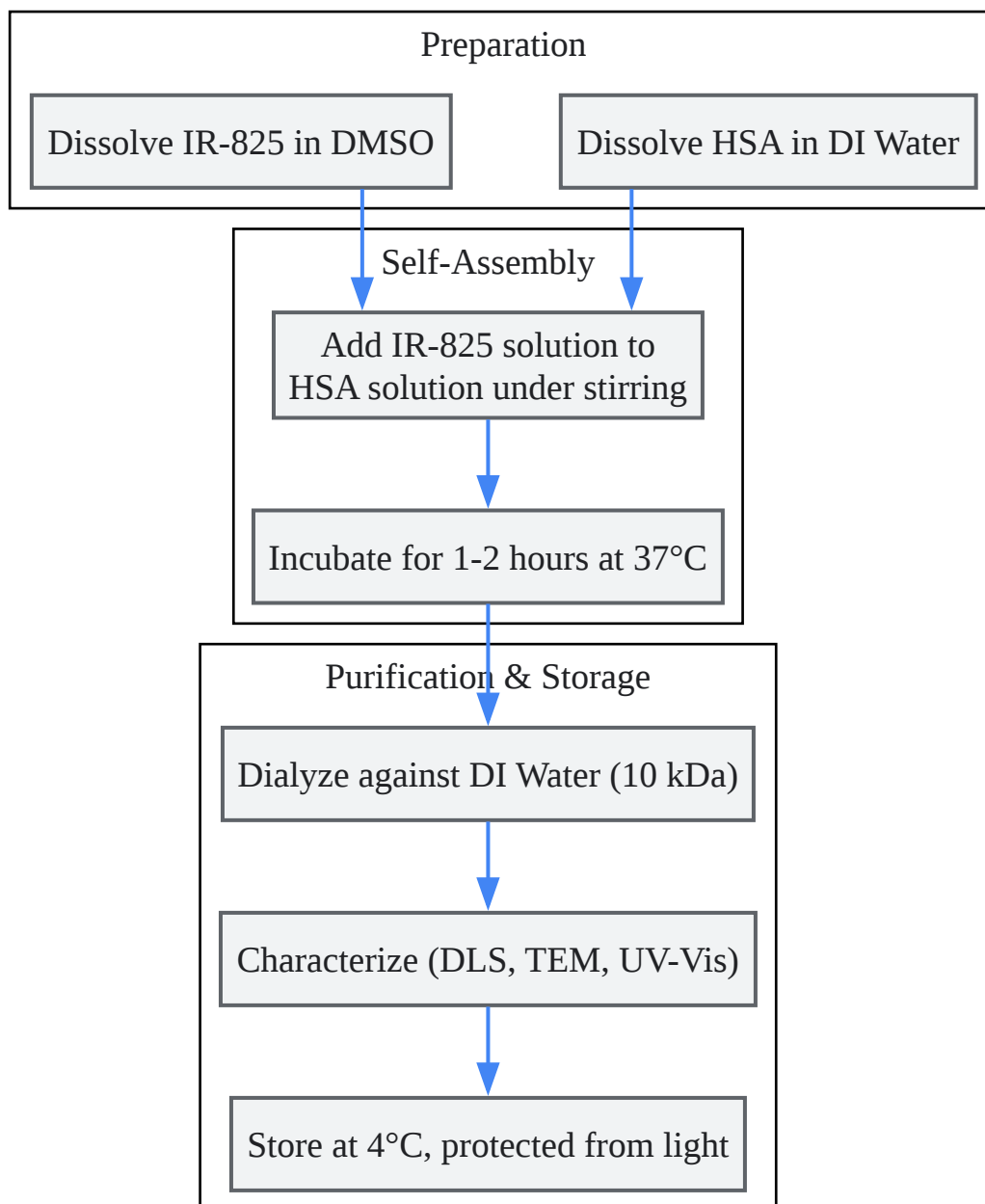
- **IR-825 Dye**
- Human Serum Albumin (HSA)

- Dimethyl Sulfoxide (DMSO)
- Deionized (DI) Water
- Phosphate-Buffered Saline (PBS)
- Dialysis tubing (10 kDa MWCO)
- Magnetic stirrer and stir bar

Methodology:

- **IR-825** Stock Solution: Prepare a stock solution of **IR-825** in DMSO at a concentration of 1 mg/mL.
- HSA Solution: Prepare an aqueous solution of HSA in DI water at a concentration of 10 mg/mL.
- Nanoparticle Formation:
 - Gently heat the HSA solution to 37°C while stirring.
 - Slowly add the **IR-825** stock solution dropwise to the HSA solution under continuous stirring. The typical loading ratio can be optimized, but a starting point is a 1:10 weight ratio of **IR-825** to HSA.
 - Continue stirring the mixture at 37°C for 1-2 hours in the dark to facilitate the self-assembly of **IR-825**-HSA nanoparticles.
- Purification:
 - Transfer the nanoparticle solution to a 10 kDa MWCO dialysis tube.
 - Dialyze against DI water for 24-48 hours with frequent water changes to remove free **IR-825** and DMSO.
- Characterization & Storage:

- Characterize the nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
- Determine the concentration of encapsulated **IR-825** using UV-Vis-NIR spectrophotometry.
- Store the purified nanoparticle solution at 4°C, protected from light.



[Click to download full resolution via product page](#)

Workflow for preparing **IR-825**-loaded albumin nanoparticles.

Protocol 2: In Vitro Cytotoxicity Assay

Before in vivo use, it is critical to assess the biocompatibility of the **IR-825** nanoparticles.[11]

This protocol outlines a standard cytotoxicity assay using the L929 fibroblast cell line, as recommended by ISO 10993-5 standards.[12]

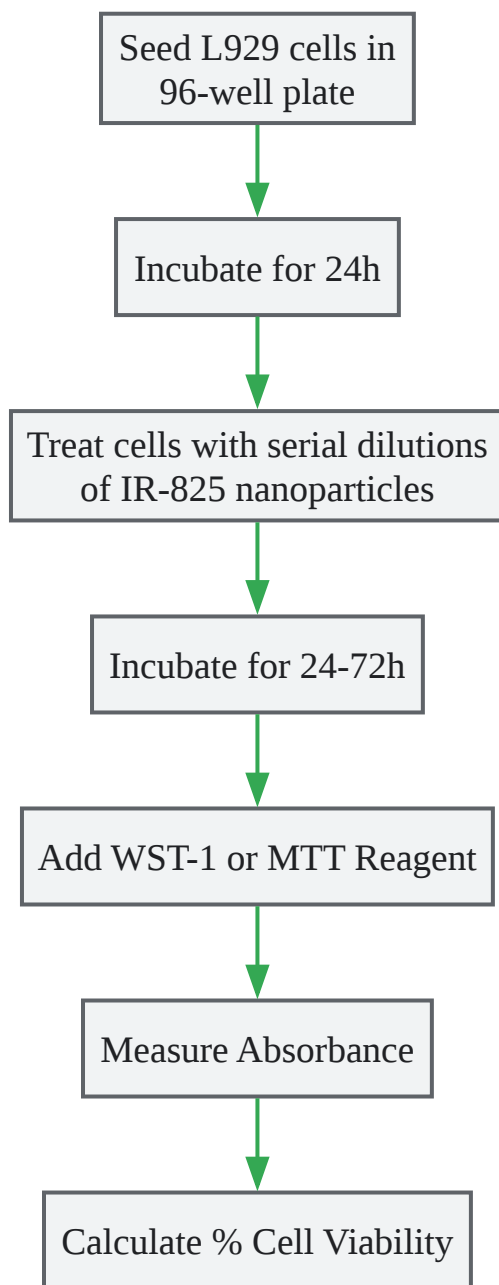
Materials:

- L929 fibroblast cells
- **IR-825**-loaded nanoparticles
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT or WST-1 reagent
- Plate reader

Methodology:

- Cell Seeding: Seed L929 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of the **IR-825** nanoparticles in complete cell culture medium.
 - Remove the old medium from the cells and replace it with the medium containing different concentrations of nanoparticles.
 - Include a "no treatment" control (cells in medium only) and a "vehicle" control (cells treated with empty nanoparticles, if applicable).
- Incubation: Incubate the cells with the nanoparticles for 24-72 hours.

- Viability Assessment:
 - Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the "no treatment" control cells.
 - Plot cell viability against nanoparticle concentration to determine the IC₅₀ (half-maximal inhibitory concentration), if applicable. A material is generally considered non-cytotoxic if cell viability remains above 70%.[\[12\]](#)



[Click to download full resolution via product page](#)

Experimental workflow for in vitro cytotoxicity testing.

Protocol 3: In Vivo Deep Tissue Imaging in a Murine Tumor Model

This protocol provides a general framework for using **IR-825** nanoparticles for in vivo imaging of subcutaneous tumors in mice.[13][14]

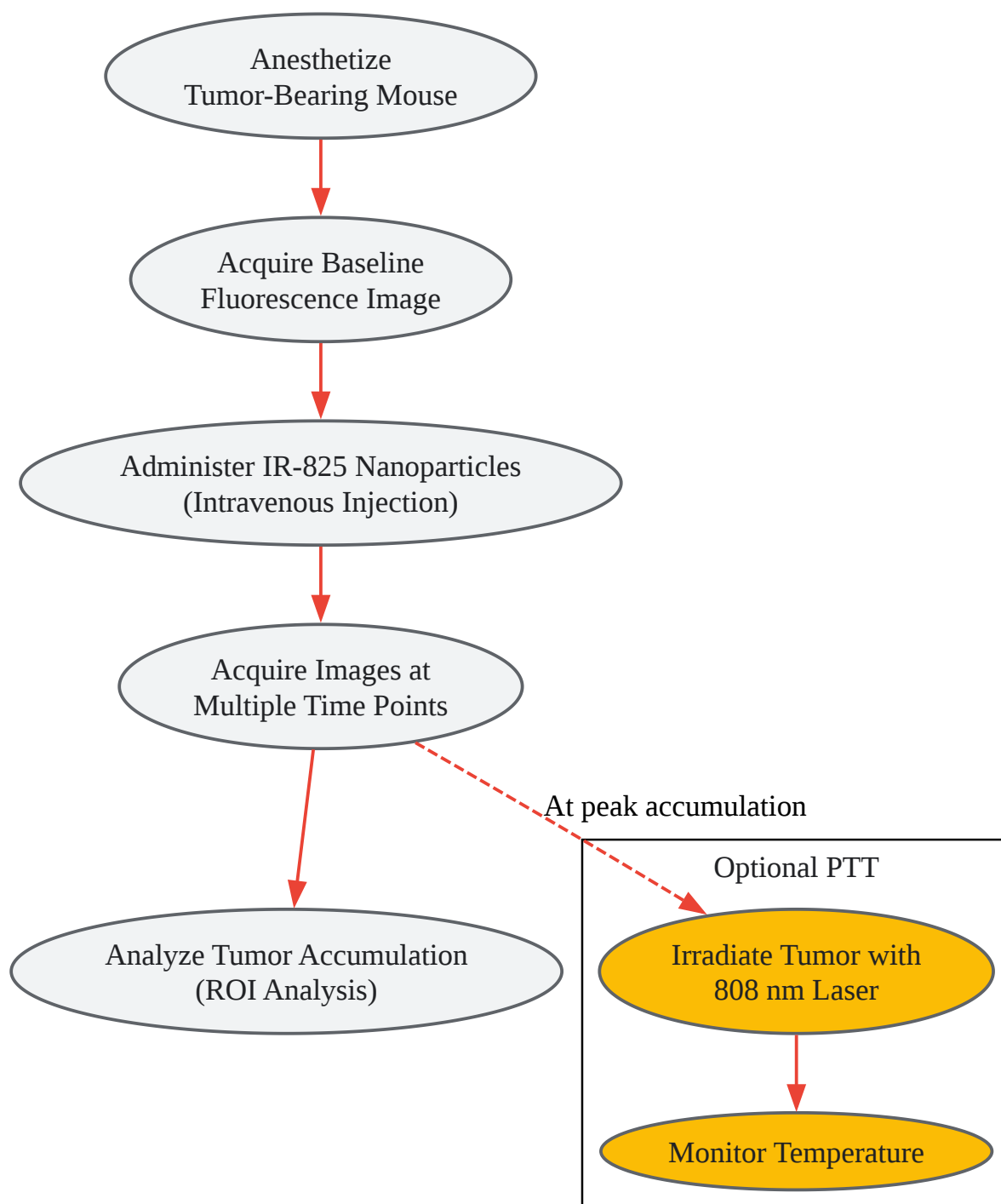
Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Sterile **IR-825** nanoparticle solution in PBS
- Anesthesia (e.g., Isoflurane)
- In vivo imaging system (e.g., IVIS) equipped for NIR imaging
- Sterile syringes and needles

Methodology:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane.[\[13\]](#)
 - Place the mouse in the imaging chamber, maintaining anesthesia.
- Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the contrast agent to assess background autofluorescence.
- Administration:
 - Administer the sterile **IR-825** nanoparticle solution via intravenous (tail vein) injection.[\[14\]](#)
A typical dose may range from 5-10 mg/kg of **IR-825**, but should be optimized.
- Post-injection Imaging:
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[\[4\]](#)
 - Use an appropriate excitation filter (e.g., 780 nm) and emission filter (e.g., 830 nm or long-pass >810 nm).
- Photothermal Therapy (Optional):

- At the time of peak tumor accumulation (determined from imaging), the tumor can be irradiated with an 808 nm laser (e.g., 1-2 W/cm²) for 5-10 minutes.[\[2\]](#)[\[15\]](#)
- Monitor the temperature change at the tumor site using an infrared thermal camera.[\[15\]](#)
- Data Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs.
 - Quantify the average fluorescence intensity in each ROI at each time point to assess probe accumulation and clearance kinetics.

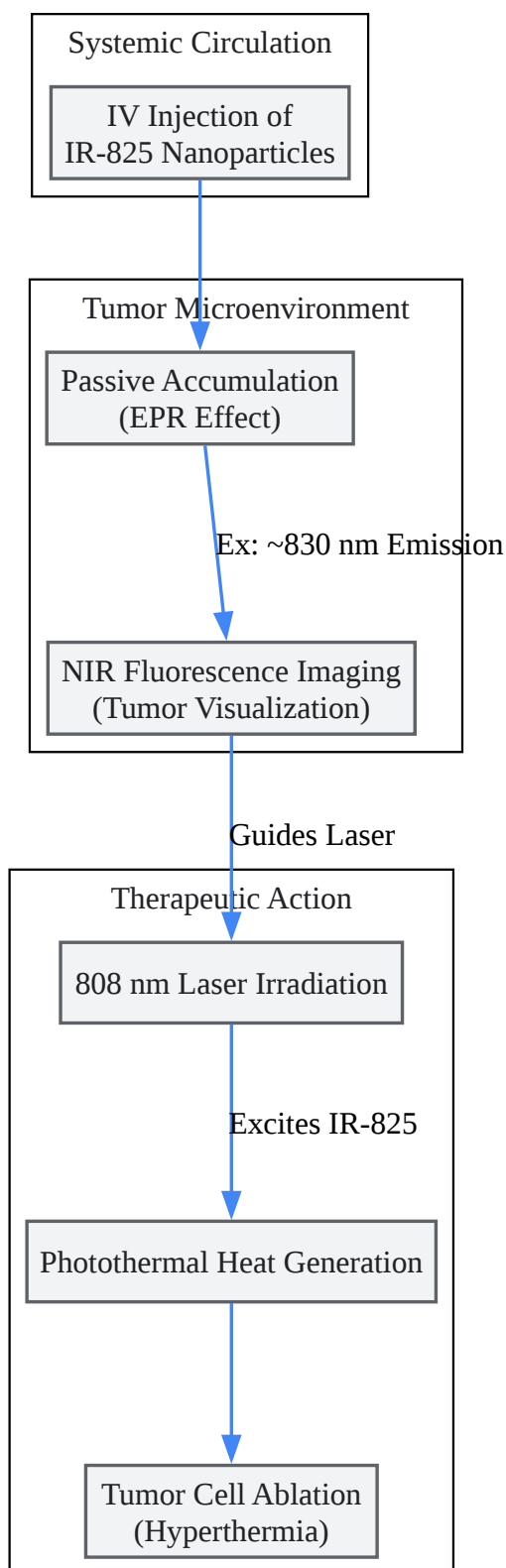


[Click to download full resolution via product page](#)

Workflow for in vivo imaging and photothermal therapy.

Mechanism of Action: Imaging-Guided Photothermal Therapy

IR-825 nanoparticles are designed for theranostic applications, combining diagnosis (imaging) and therapy (photothermal ablation). The underlying principle involves passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect, followed by light-induced hyperthermia.



[Click to download full resolution via product page](#)

Mechanism for imaging-guided photothermal therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulation for In Vivo Imaging Studies - Nanomedicine - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iRFP (near-infrared fluorescent protein) imaging of subcutaneous and deep tissue tumours in mice highlights differences between imaging platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Near-infrared light-triggered theranostics for tumor-specific enhanced multimodal imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes & Protocols: IR-825 for Deep Tissue Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554104#ir-825-for-deep-tissue-imaging-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com